molecular formula C13H9N3O B5795827 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Cat. No. B5795827
M. Wt: 223.23 g/mol
InChI Key: CZJBZEMXENMQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. It has attracted the attention of researchers due to its unique structural features and potential biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as DNA and enzymes. For example, it has been reported that 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize, making it a suitable candidate for further studies. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

Future research on 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole could focus on exploring its potential as a therapeutic agent for various diseases. For example, it could be studied for its potential as an anticancer drug or as an antimicrobial agent. Moreover, future research could focus on improving its solubility and bioavailability, which could increase its effectiveness in various applications. Additionally, further studies could be conducted to understand its mechanism of action and cellular targets, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with furfural in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been extensively studied for its potential biological activities. Several studies have reported its antitumor, antimicrobial, and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic activities. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been studied for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-5-10-9(4-1)8-16-13(10)14-12(15-16)11-6-3-7-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBZEMXENMQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole

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